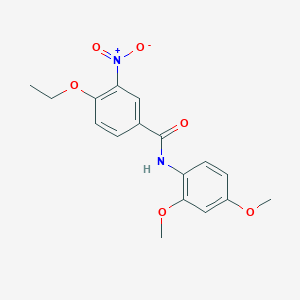
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide, also known as PDTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDTP belongs to the tetrahydro-2H-pyran-4-carboxamide family and has been found to exhibit promising results in several preclinical studies.
Wirkmechanismus
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide exerts its neuroprotective effects by modulating several key pathways involved in neuronal survival and function. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of several antioxidant and detoxification enzymes. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide also inhibits the activity of GSK-3β, a key enzyme involved in the pathogenesis of several neurodegenerative diseases. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to modulate the expression of several pro-inflammatory cytokines and chemokines, thereby reducing inflammation in the brain.
Biochemical and Physiological Effects:
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit several biochemical and physiological effects in preclinical studies. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to increase the levels of several antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has also been found to reduce the levels of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and MCP-1. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to improve mitochondrial function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high stability and solubility in water. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has several limitations, including its relatively low potency and selectivity for its target enzymes. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. One potential direction is to further investigate the mechanism of action of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide and its effects on neuronal survival and function. Another potential direction is to investigate the safety and efficacy of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide in clinical trials. Additionally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide could be further optimized to improve its potency and selectivity for its target enzymes. Finally, 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide could be tested in various animal models of neurodegenerative diseases to further evaluate its potential therapeutic applications.
Synthesemethoden
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step reaction process that involves the reaction of 4-phenylbutyric acid with two equivalents of propylamine to form the corresponding amide. The amide is then cyclized using acetic anhydride and pyridine to yield 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide. The purity and yield of 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide can be improved by recrystallization and chromatographic purification.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit neuroprotective effects in several preclinical studies, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 4-phenyl-N,N-dipropyltetrahydro-2H-pyran-4-carboxamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
4-phenyl-N,N-dipropyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-12-19(13-4-2)17(20)18(10-14-21-15-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNAAQJLYFBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N,N-dipropyloxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzothiazole](/img/structure/B5765455.png)

![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)